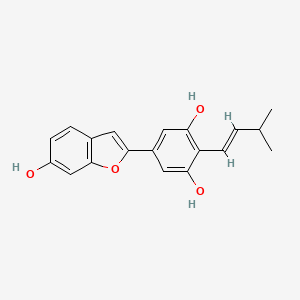

Artoindonesianin B 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-11,20-22H,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWWLJFWZOKLLA-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/C1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Artoindonesianin B: Chemical Structure, Properties, and Biological Activity

Introduction

Artoindonesianin B is a naturally occurring prenylated flavone (B191248) that has garnered interest within the scientific community for its notable cytotoxic properties. First isolated from the root of the Indonesian plant Artocarpus champeden, this compound belongs to a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and known biological effects of Artoindonesianin B, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Artoindonesianin B is a complex flavonoid derivative with the molecular formula C₂₆H₂₈O₈ and a molecular weight of 468.5 g/mol .[1] Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance.

Table 1: Physicochemical Properties of Artoindonesianin B

| Property | Value | Source/Method |

| Molecular Formula | C₂₆H₂₈O₈ | PubChem[1] |

| Molecular Weight | 468.5 g/mol | PubChem[1] |

| IUPAC Name | 6-(2-hydroperoxypropan-2-yl)-3,9-dihydroxy-11-methoxy-10-[(E)-3-methylbut-1-enyl]-6,7-dihydrochromeno[3,2-d][1]benzoxepin-8-one | PubChem[1] |

| Appearance | Yellow powder | Hakim et al., 1999 |

| Hydrogen Bond Donors | 3 | Predicted |

| Hydrogen Bond Acceptors | 8 | Predicted |

| Rotatable Bonds | 5 | Predicted |

| Topological Polar Surface Area | 127 Ų | Predicted |

| LogP (o/w) | 4.5 | Predicted |

Spectroscopic Data

The structural elucidation of Artoindonesianin B was primarily based on the following spectroscopic data as reported by Hakim et al. (1999).

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) of Artoindonesianin B showed a protonated molecular ion peak [M+H]⁺ at m/z 469.1883, which is consistent with the molecular formula C₂₆H₂₈O₈.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹H and ¹³C NMR Spectral Data of Artoindonesianin B

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 160.7 (s) | |

| 3 | 108.2 (s) | |

| 4 | 182.0 (s) | |

| 4a | 104.9 (s) | |

| 5 | 155.6 (s) | 13.83 (s, OH) |

| 6 | 98.4 (d) | 6.77 (s) |

| 7 | 153.5 (s) | |

| 8 | 93.5 (d) | |

| 8a | 152.9 (s) | |

| 1' | 115.4 (d) | 6.59 (d, 16.0) |

| 2' | 137.9 (d) | 6.71 (d, 16.0) |

| 3' | 121.7 (d) | 2.43 (m) |

| 4' | 25.5 (q) | 1.08 (d, 6.8) |

| 5' | 25.5 (q) | 1.08 (d, 6.8) |

| 6' | 161.8 (s) | |

| 7' | 105.5 (s) | |

| 8' | 160.5 (s) | |

| 9' | 101.4 (s) | |

| 10' | 158.3 (s) | |

| 11' | 83.4 (s) | |

| 12' | 24.3 (q) | 1.30 (s) |

| 13' | 24.3 (q) | 1.45 (s) |

| 14' | 28.1 (t) | 2.63 (dd, 14.0, 4.0) |

| 15' | 40.1 (d) | 4.36 (dd, 14.0, 4.0) |

| OMe | 60.1 (q) | 3.99 (s) |

Biological Activity

Cytotoxicity

Artoindonesianin B has demonstrated significant cytotoxic activity against murine leukemia (P-388) cells. In a study by Hakim et al. (1999), it exhibited an IC₅₀ value of 3.9 μg/mL. This level of activity suggests its potential as a lead compound for the development of novel anticancer agents.

Proposed Signaling Pathway for Cytotoxicity

While the precise molecular mechanism of Artoindonesianin B's cytotoxicity has not been fully elucidated, studies on structurally similar prenylated flavonoids isolated from Artocarpus species suggest that their anticancer effects are often mediated through the induction of apoptosis. It is plausible that Artoindonesianin B shares a similar mechanism of action. A proposed signaling pathway involves the activation of intrinsic and extrinsic apoptotic pathways, potentially through the modulation of key signaling molecules such as caspases and members of the Bcl-2 family. Furthermore, the involvement of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating cell proliferation and apoptosis, is also a likely component of its mechanism.

Experimental Protocols

Isolation of Artoindonesianin B

The following is a generalized protocol for the isolation of Artoindonesianin B from the roots of Artocarpus champeden, based on the methods described by Hakim et al. (1999).

-

Extraction:

-

Air-dried and powdered roots of Artocarpus champeden are macerated with methanol (B129727) at room temperature for an extended period (e.g., 48-72 hours).

-

The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

-

Chromatographic Separation:

-

The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing Artoindonesianin B are combined and further purified by repeated column chromatography or preparative TLC using appropriate solvent systems until a pure compound is obtained.

-

The purity of the isolated compound is confirmed by HPLC analysis.

-

Cytotoxicity Assay against P-388 Murine Leukemia Cells

The cytotoxic activity of Artoindonesianin B can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture:

-

P-388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

A stock solution of Artoindonesianin B is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with the culture medium to achieve a range of final concentrations.

-

The cells are treated with the various concentrations of Artoindonesianin B and incubated for 48 hours. Control wells containing cells treated with DMSO alone are also included.

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then carefully removed, and the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated for each concentration relative to the control.

-

The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

Conclusion

Artoindonesianin B is a prenylated flavone with a well-characterized chemical structure and significant cytotoxic activity against murine leukemia cells. Its interesting biological profile makes it a promising candidate for further investigation in the field of cancer research and drug discovery. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers interested in exploring the therapeutic potential of this natural product. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Artoindonesianin B: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Artoindonesianin B, a prenylated flavone (B191248) with noteworthy cytotoxic properties. The document details its natural origin, outlines a representative methodology for its isolation and purification, and discusses its biological activity, offering insights for further research and development.

Natural Source of Artoindonesianin B

Artoindonesianin B is a natural product isolated from the root of Artocarpus champeden , a tree species belonging to the Moraceae family.[1] This plant is endemic to Indonesia, where it is commonly known as "Cempedak".[2] The genus Artocarpus is a rich source of prenylated flavonoids, which are a class of compounds known for their diverse and potent biological activities.[3][4]

Isolation and Purification of Artoindonesianin B

While the seminal paper by Hakim et al. (1999) outlines the isolation of Artoindonesianin B, specific experimental details are not fully available in the public domain.[1] Therefore, the following protocol is a representative methodology compiled from various studies on the isolation of prenylated flavonoids from Artocarpus species. This protocol is intended to serve as a practical guide for researchers.

General Experimental Workflow

The isolation of Artoindonesianin B typically involves a multi-step process beginning with the extraction of the plant material, followed by fractionation and chromatographic purification.

Detailed Experimental Protocols

2.2.1. Plant Material Collection and Preparation

-

The roots of Artocarpus champeden are collected and identified by a qualified botanist.

-

The plant material is washed, cut into small pieces, and air-dried in the shade.

-

The dried roots are then ground into a fine powder.

2.2.2. Extraction

-

The powdered root material is macerated with methanol at room temperature for an extended period (e.g., 3 x 24 hours), with the solvent being replaced periodically.

-

The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

2.2.3. Fractionation

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Each fraction is concentrated under reduced pressure to yield the respective crude fractions. Based on the polarity of similar flavonoids, Artoindonesianin B is expected to be concentrated in the ethyl acetate fraction.

2.2.4. Chromatographic Purification

-

The ethyl acetate fraction is subjected to Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions obtained from VLC are monitored by Thin Layer Chromatography (TLC). Those showing similar profiles are combined.

-

The combined fractions containing the compound of interest are further purified by repeated column chromatography on silica gel, using a gradient of n-hexane-ethyl acetate or chloroform-methanol as the mobile phase.

-

Final purification may be achieved by recrystallization to yield pure Artoindonesianin B.

Structure Elucidation

The structure of the isolated Artoindonesianin B is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H Nuclear Magnetic Resonance (NMR): To determine the number, type, and connectivity of protons.

-

¹³C Nuclear Magnetic Resonance (NMR): To determine the number and type of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): To establish detailed correlations between protons and carbons for unambiguous structure determination.

Quantitative Data

Quantitative data regarding the isolation of Artoindonesianin B is scarce in the available literature. The table below presents the known cytotoxic activity of Artoindonesianin B and related compounds isolated from Artocarpus species.

| Compound | Natural Source | Cell Line | IC₅₀ (µg/mL) |

| Artoindonesianin B | Artocarpus champeden (root) | Murine Leukemia (P-388) | 3.9 |

| Artoindonesianin A | Artocarpus champeden (root) | Murine Leukemia (P-388) | 21.0 |

| Artoindonesianin U | Artocarpus champeden (heartwood) | Murine Leukemia (P-388) | 2.0 |

| Artoindonesianin V | Artocarpus champeden (heartwood) | Murine Leukemia (P-388) | 0.5 |

| Artonin E | Artocarpus communis | AGS (human gastric adenocarcinoma) | - |

Biological Activity and Potential Signaling Pathways

Artoindonesianin B has been reported to exhibit significant cytotoxic activity against murine leukemia (P-388) cells, with an IC₅₀ value of 3.9 µg/mL. While the specific molecular mechanism of Artoindonesianin B's cytotoxicity has not been elucidated, studies on other structurally related prenylated flavonoids from Artocarpus provide insights into potential signaling pathways.

For instance, Artonin E, another prenylated flavonoid from Artocarpus communis, has been shown to overcome TRAIL (TNF-related apoptosis-inducing ligand) resistance in human gastric adenocarcinoma cells. This effect is mediated by the induction of caspase-dependent apoptosis, an increase in p53 and DR5 (Death Receptor 5) protein levels, and the generation of reactive oxygen species (ROS). Furthermore, other prenylated flavonoids have been found to induce apoptosis by activating the p38/MAPK pathway.

Based on this evidence, a hypothetical signaling pathway for the cytotoxic action of Artoindonesianin B can be proposed. It is important to note that this pathway is speculative and requires experimental validation for Artoindonesianin B.

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxicity of Artoindonesianin B against P-388 murine leukemia cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: P-388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 3 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Artoindonesianin B is dissolved in DMSO to prepare a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by viable cells to form a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an isopropanol-HCl solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

Artoindonesianin B, a prenylated flavone from Artocarpus champeden, demonstrates significant cytotoxic activity. This technical guide provides a foundational understanding of its natural source and a representative methodology for its isolation. While the precise molecular mechanisms of its action are yet to be fully elucidated, the proposed signaling pathways, based on related compounds, offer a starting point for further investigation. The information presented here is intended to support researchers and drug development professionals in exploring the therapeutic potential of Artoindonesianin B.

References

- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artoindonesianin-E suatu senyawa baru turunan flavanon dari tumbuhan Artocarpus Champeden | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Artocarpus champeden: A Promising Source of the Bioactive Flavonoid Artoindonesianin B

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Artocarpus champeden, commonly known as cempedak, is a fruit-bearing tree native to Southeast Asia. Beyond its culinary uses, this plant has garnered significant attention in the scientific community as a rich source of bioactive compounds, particularly prenylated flavonoids. Among these, Artoindonesianin B, a flavone (B191248) isolated from the roots of A. champeden, has demonstrated notable cytotoxic activity, positioning it as a compound of interest for further investigation in oncology and drug discovery. This technical guide provides an in-depth overview of Artocarpus champeden as a source of Artoindonesianin B, detailing its isolation, quantification, and potential mechanisms of action for researchers, scientists, and drug development professionals.

Artoindonesianin B: Isolation and Quantification from Artocarpus champeden

Artoindonesianin B is primarily isolated from the roots of Artocarpus champeden. The isolation process involves solvent extraction followed by chromatographic separation. While specific yield data for Artoindonesianin B is not extensively reported in publicly available literature, a general methodology can be outlined based on protocols for similar flavonoids from Artocarpus species.

Experimental Protocols

1. Extraction of Crude Flavonoid Mixture from Artocarpus champeden Roots

-

Plant Material Preparation: Dried and powdered roots of Artocarpus champeden are used as the starting material.

-

Maceration: The powdered root material is macerated in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Isolation of Artoindonesianin B

The crude extract, rich in a variety of flavonoids and other secondary metabolites, requires further purification to isolate Artoindonesianin B. This is typically achieved through a series of chromatographic techniques.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions showing the presence of the target compound (based on comparison with a standard, if available, or by spectroscopic analysis) are further purified using pTLC with an appropriate solvent system.

-

Recrystallization: The isolated compound can be further purified by recrystallization from a suitable solvent to obtain pure Artoindonesianin B.

3. Quantification of Artoindonesianin B using High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable for this purpose.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.

-

Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, a mixture of acetonitrile (B52724) (Solvent A) and water with a small percentage of formic acid or acetic acid (to improve peak shape and resolution) (Solvent B). The gradient program would involve a gradual increase in the proportion of Solvent A.

-

Detection: The DAD can be set to monitor the absorbance at the maximum wavelength (λmax) of Artoindonesianin B, which would need to be determined by UV-Vis spectroscopy. Flavonoids typically have strong absorbance in the range of 250-380 nm.

-

Quantification: Quantification is achieved by creating a calibration curve using a purified standard of Artoindonesianin B at various concentrations. The peak area of Artoindonesianin B in the sample is then compared to the calibration curve to determine its concentration.

Data Presentation: Quantitative Analysis of Compounds from Artocarpus Species

While specific quantitative data for Artoindonesianin B is scarce, the following table summarizes the cytotoxic activity of various compounds isolated from Artocarpus species, providing a comparative context for its potential potency.

| Compound | Plant Source | Cell Line | IC50 (µg/mL) | Citation |

| Artoindonesianin B | Artocarpus champeden (Root) | Murine Leukemia (P-388) | - | [1] |

| Artoindonesianin A | Artocarpus champeden (Root) | Murine Leukemia (P-388) | - | [1] |

| Artoindonesianin L | Artocarpus rotunda | Murine Leukemia (P-388) | - | [2] |

| Artonin E | Artocarpus species | Colon Cancer (LoVo) | 11.73 ± 1.99 | [3] |

| Artonin E | Artocarpus species | Colon Cancer (HCT116) | 3.25 ± 0.24 | [3] |

Note: Specific IC50 values for Artoindonesianin A and B were not provided in the abstract of the primary source. The paper indicates "exhibited cytotoxic activity".

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of Artoindonesianin B.

Hypothesized Signaling Pathway for Artoindonesianin B-Induced Apoptosis

Based on the known mechanisms of other prenylated flavonoids from Artocarpus species, such as Artonin E, a potential signaling pathway for Artoindonesianin B-induced apoptosis in cancer cells is proposed below. It is hypothesized that Artoindonesianin B may induce apoptosis through the activation of the MAPK signaling pathway.

Caption: Hypothesized MAPK signaling pathway for Artoindonesianin B.

Mechanism of Action and Therapeutic Potential

The cytotoxic activity of Artoindonesianin B against murine leukemia (P-388) cells suggests its potential as an anticancer agent. While the precise molecular mechanisms have not been elucidated for Artoindonesianin B, studies on structurally similar prenylated flavonoids from Artocarpus provide valuable insights. For instance, Artonin E has been shown to induce apoptosis in colon cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.

The prenyl group attached to the flavonoid core is believed to be a key structural feature contributing to the bioactivity of these compounds. It may enhance the compound's lipophilicity, facilitating its interaction with cellular membranes and intracellular targets.

The potential therapeutic applications of Artoindonesianin B warrant further investigation. Its cytotoxic properties make it a candidate for development as a chemotherapeutic agent. However, extensive preclinical studies are required to evaluate its efficacy, selectivity, and safety profile in various cancer models.

Future Directions

To fully unlock the therapeutic potential of Artoindonesianin B, several key areas of research need to be addressed:

-

Optimization of Isolation and Synthesis: Developing more efficient and scalable methods for the isolation of Artoindonesianin B from A. champeden or establishing a total synthesis route would be crucial for obtaining sufficient quantities for extensive research.

-

Elucidation of Mechanism of Action: In-depth studies are needed to unravel the specific molecular targets and signaling pathways modulated by Artoindonesianin B in cancer cells. This would involve techniques such as transcriptomics, proteomics, and kinome profiling.

-

In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are essential to assess the in vivo anticancer efficacy, pharmacokinetic properties, and potential toxicity of Artoindonesianin B.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Artoindonesianin B could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

References

The Biological Activity of Artoindonesianin B: A Technical Overview for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Artoindonesianin B, a prenylated flavonoid isolated from the root of the Artocarpus champeden plant, has emerged as a compound of interest in the field of pharmacology due to its noted biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of Artoindonesianin B, with a focus on its cytotoxic effects. While direct and extensive research on Artoindonesianin B is somewhat limited, this document synthesizes the available data and draws comparisons with closely related compounds from the Artocarpus genus to present a broader context for its potential therapeutic applications.

Core Biological Activity: Cytotoxicity

The primary biological activity attributed to Artoindonesianin B is its cytotoxic effect against cancer cell lines. Specifically, studies have demonstrated its ability to inhibit the proliferation of murine leukemia (P-388) cells.[1] While the precise IC50 value for Artoindonesianin B against P-388 cells is not consistently reported in publicly available literature, the activity of other prenylated flavonoids isolated from Artocarpus species provides a strong indication of the potential potency of this class of compounds.

Comparative Cytotoxicity of Artocarpus Flavonoids

To contextualize the potential efficacy of Artoindonesianin B, the following table summarizes the cytotoxic activities of other structurally similar compounds isolated from various Artocarpus species against the P-388 murine leukemia cell line.

| Compound Name | Plant Source | IC50 (µg/mL) against P-388 Cells | Reference |

| Artoindonesianin A | Artocarpus champeden | Not specified in abstract | Hakim et al., 1999[1] |

| Artoindonesianin B | Artocarpus champeden | Exhibits activity | Hakim et al., 1999[1] |

| Artoindonesianin P | Artocarpus lanceifolius | 5.9 | Hakim et al., 2002[2][3] |

| Artobiloxanthone | Artocarpus lanceifolius | 1.7 | Hakim et al., 2002 |

| Cycloartobiloxanthone | Artocarpus lanceifolius | 4.6 | Hakim et al., 2002 |

| Artonol B | Artocarpus lanceifolius | >100 | Hakim et al., 2002 |

| Artoindonesianin L | Artocarpus rotunda | Significant cytotoxicity | Hakim et al., 2001 |

| Compound from A. altilis | Artocarpus altilis | 6.7 | Lotulung et al., 2008 (as cited in another study) |

Experimental Protocols

The evaluation of the cytotoxic activity of Artoindonesianin B and related compounds is predominantly conducted using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay for Cytotoxicity against P-388 Murine Leukemia Cells

Objective: To determine the concentration of a compound that inhibits the growth of P-388 cells by 50% (IC50).

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

P-388 murine leukemia cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Artoindonesianin B (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: P-388 cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

-

Compound Treatment: After a pre-incubation period (e.g., 24 hours) to allow for cell attachment and stabilization, the cells are treated with various concentrations of the test compound. A serial dilution of the compound is prepared and added to the wells. Control wells containing untreated cells and blank wells with medium only are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) in a humidified incubator.

-

MTT Addition: Following the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate may be gently shaken to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular mechanisms of Artoindonesianin B have not been extensively elucidated, the known activities of other prenylated flavonoids from Artocarpus suggest potential pathways involved in its cytotoxic effects. The induction of apoptosis is a common mechanism of action for many anticancer compounds.

Apoptosis Induction

Studies on related compounds like Artonin E have shown that they can induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

Below is a conceptual workflow illustrating the investigation of apoptosis induction by a test compound.

Caption: Workflow for investigating apoptosis induced by Artoindonesianin B.

Modulation of Signaling Pathways

Flavonoids are known to interact with various cellular signaling pathways that are often dysregulated in cancer. While direct evidence for Artoindonesianin B is pending, related compounds have been shown to affect pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

The diagram below illustrates a potential signaling cascade that could be modulated by Artoindonesianin B, leading to apoptosis.

References

- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Artoindonesianin P, a new prenylated flavone with cytotoxic activity from Artocarpus lanceifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

Artoindonesianin B: A Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artoindonesianin B is a prenylated flavone (B191248) first isolated from the root of Artocarpus champeden. This technical guide provides a comprehensive overview of its discovery, history, and initial biological characterization. While in-depth studies on its mechanism of action and total synthesis are not publicly available, this document consolidates the existing knowledge, outlines general experimental protocols for its isolation, and presents its known biological activity. The guide also highlights the significant potential for future research into this cytotoxic natural product.

Discovery and History

Artoindonesianin B was first reported in 1999 by Hakim et al. as a novel natural product isolated from the roots of Artocarpus champeden, a plant belonging to the Moraceae family.[1] This discovery was part of a broader investigation into the chemical constituents of Artocarpus species, which are known to be a rich source of structurally diverse and biologically active flavonoids.[2] The structure of Artoindonesianin B was elucidated through spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), which identified it as a new member of the prenylated flavone class of compounds.[1]

Isolation of Artoindonesianin B

While the original publication does not provide a detailed, step-by-step experimental protocol for the isolation of Artoindonesianin B, a general methodology can be inferred from the standard practices for isolating flavonoids from Artocarpus species.

General Experimental Protocol for Isolation

-

Plant Material Preparation: The roots of Artocarpus champeden are collected, washed, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to sequential solvent extraction, typically starting with a nonpolar solvent like n-hexane to remove lipids, followed by a medium-polarity solvent such as chloroform (B151607) or ethyl acetate (B1210297), and finally a polar solvent like methanol. Artoindonesianin B, being a flavonoid, is expected to be present in the chloroform or ethyl acetate fraction.

-

Fractionation: The crude extract is concentrated under reduced pressure and then subjected to column chromatography on silica (B1680970) gel.

-

Purification: The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing a compound with the expected characteristics of Artoindonesianin B are combined.

-

Final Purification: The combined fractions are further purified using repeated column chromatography or preparative TLC to yield the pure compound.

-

Structure Elucidation: The structure of the isolated Artoindonesianin B is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Caption: A generalized workflow for the isolation of Artoindonesianin B.

Total Synthesis

A review of the scientific literature indicates that a total synthesis of Artoindonesianin B has not yet been reported. The development of a synthetic route would be a valuable contribution to the field, enabling access to larger quantities of the compound for further biological evaluation and the generation of novel analogs.

Biological Activity and Mechanism of Action

Cytotoxic Activity

The initial study on Artoindonesianin B reported that it exhibited cytotoxic activity against murine leukemia (P-388) cells.[1] This finding is consistent with the biological activities of many other prenylated flavonoids isolated from the Artocarpus genus, which have been shown to possess anticancer properties.

Quantitative Data

The following table summarizes the known biological activity of Artoindonesianin B. It is important to note that the specific IC50 value from the original study is not available in the publicly accessible abstract.

| Compound | Cell Line | Biological Activity | IC50 | Reference |

| Artoindonesianin B | Murine Leukemia (P-388) | Cytotoxicity | Not publicly reported | [1] |

Signaling Pathways

Specific studies on the signaling pathways modulated by Artoindonesianin B have not been published. However, based on the known mechanisms of other cytotoxic prenylated flavonoids, it is plausible that Artoindonesianin B may exert its effects through the induction of apoptosis.

Caption: A logical diagram of the hypothesized cytotoxic mechanism.

Future Research Directions

The existing data on Artoindonesianin B, while limited, suggests that it is a promising candidate for further investigation in the context of anticancer drug discovery. Key areas for future research include:

-

Full Characterization of Cytotoxic Activity: Determining the IC50 values of Artoindonesianin B against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which Artoindonesianin B induces cytotoxicity.

-

Total Synthesis: Developing a robust and efficient total synthesis to provide a sustainable supply of the compound for preclinical studies.

-

Pharmacokinetic and in vivo Studies: Evaluating the absorption, distribution, metabolism, excretion, and in vivo efficacy of Artoindonesianin B in animal models.

Conclusion

Artoindonesianin B is a naturally occurring prenylated flavone with documented cytotoxic properties. While its discovery over two decades ago was a notable contribution to the field of natural product chemistry, it remains an understudied molecule. This technical guide has summarized the available information and highlighted the significant opportunities for future research to unlock the full therapeutic potential of this intriguing compound.

References

An In-depth Technical Guide to Artoindonesianin B and Related Prenylated Flavonoids for Researchers and Drug Development Professionals

Introduction

Artoindonesianin B is a prenylated flavone (B191248) that belongs to a larger class of structurally related natural products isolated from various species of the genus Artocarpus. These compounds, including a series of other Artoindonesianins, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of Artoindonesianin B and its related prenylated flavonoids, with a focus on their isolation, characterization, biological activities, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Artoindonesianin B is a flavone, a class of flavonoids characterized by a C6-C3-C6 backbone. The core structure is further modified by the addition of one or more prenyl groups, which are five-carbon isoprene (B109036) units. The presence and position of these lipophilic prenyl chains are crucial for the biological activity of these molecules, enhancing their interaction with cellular membranes and target proteins[1][2]. The exact structure of Artoindonesianin B was determined through extensive spectroscopic analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[3].

Isolation and Characterization

General Experimental Workflow

The isolation of Artoindonesianin B and related prenylated flavonoids from Artocarpus species typically follows a multi-step process involving extraction, fractionation, and purification. A generalized workflow for this process is depicted below.

Experimental Protocols

Plant Material Preparation: The root of Artocarpus champeden is collected, air-dried, and ground into a fine powder.

Extraction: The powdered plant material is typically extracted exhaustively with organic solvents such as methanol or ethyl acetate (B1210297) at room temperature[4]. The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

Purification: The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: Silica gel and Sephadex LH-20 are commonly used as stationary phases. The fractions are eluted with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol[4].

-

Preparative Thin-Layer Chromatography (TLC): This technique is often used for the final purification of the isolated compounds.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the final purification and to check the purity of the isolated compounds.

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments are used to determine the connectivity of atoms and the overall structure of the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid skeleton.

-

Infrared (IR) Spectroscopy: Reveals the presence of specific functional groups in the molecule.

Biological Activities and Quantitative Data

Artoindonesianin B and its related prenylated flavonoids exhibit a wide range of biological activities. The primary reported activity for Artoindonesianin B is its cytotoxicity against murine leukemia (P-388) cells. Other related compounds from Artocarpus species have demonstrated anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects against various human cancer cell lines.

Cytotoxic Activity

The cytotoxic potential of Artoindonesianin B and several related compounds has been evaluated against various cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Artoindonesianin B | P-388 (murine leukemia) | Data not specified | |

| Artoindonesianin P | P-388 (murine leukemia) | 5.9 | |

| Artobiloxanthone | P-388 (murine leukemia) | 1.7 | |

| Cycloartobiloxanthone | P-388 (murine leukemia) | 4.6 | |

| Artonol B | P-388 (murine leukemia) | >100 | |

| 1-(2,4-dihydroxyphenyl)-3-[8-hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-5-yl]-1-propanone | P-388 (murine leukemia) | 6.7 |

Anti-inflammatory Activity

Several prenylated flavonoids from Artocarpus species have been shown to possess anti-inflammatory properties. Their activity is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound | Assay | IC50 (µM) | Reference |

| Artoheterophine A | NO production inhibition | 4.23 ± 0.31 | |

| Artoheterophine B | NO production inhibition | 10.54 ± 0.87 | |

| Artocarpanone | NO production inhibition | Significant inhibition |

Antioxidant Activity

The antioxidant potential of prenylated flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | Assay | IC50 (ppm) | Reference |

| Artocarpin | DPPH radical scavenging | 40.64 | |

| Cycloartocarpin | DPPH radical scavenging | 160 |

Mechanism of Action and Signaling Pathways

The cytotoxic effects of many prenylated flavonoids are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While the specific signaling pathway for Artoindonesianin B has not been fully elucidated, the mechanisms of other cytotoxic prenylated flavonoids suggest the involvement of key signaling cascades. For instance, some prenylated flavonoids have been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to apoptosis.

A proposed signaling pathway for the cytotoxic action of prenylated flavonoids is illustrated below.

Synthesis and Chemical Modification

While the total synthesis of Artoindonesianin B has not been extensively reported, chemical modifications of related natural products have been explored. For example, the acetylation of artonin E, a related prenylated flavone, has been performed to improve its stability while retaining its cytotoxic activity.

Experimental Protocol for the Synthesis of Artonin E Acetate

This protocol describes the esterification of artonin E, a related prenylated flavonoid.

-

Reaction Setup: Artonin E is dissolved in a mixture of acetic anhydride (B1165640) and pyridine, which acts as a catalyst.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period.

-

Workup: Water is added to the reaction mixture to quench the excess acetic anhydride. The product, artonin E acetate, typically precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Conclusion

Artoindonesianin B and its related prenylated flavonoids represent a promising class of natural products with significant potential for drug development, particularly in the area of oncology. Their potent cytotoxic, anti-inflammatory, and antioxidant activities warrant further investigation. This technical guide provides a foundational understanding of these compounds, from their isolation and characterization to their biological activities and potential mechanisms of action. Future research should focus on elucidating the specific molecular targets and signaling pathways of Artoindonesianin B, as well as exploring synthetic strategies to generate novel analogs with improved efficacy and drug-like properties.

References

Spectroscopic Analysis of Artoindonesianin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artoindonesianin B is a naturally occurring prenylated flavone (B191248) isolated from the root of Artocarpus champeden.[1] First described in 1999, this compound belongs to a larger class of Artoindonesianins, which are flavonoids found in various Artocarpus species.[1][2][3][4] The structural elucidation of Artoindonesianin B was accomplished through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D experiments. This technical guide provides a comprehensive summary of the spectroscopic data and the methodologies employed in the characterization of Artoindonesianin B.

Spectroscopic Data

The definitive spectroscopic data for Artoindonesianin B was reported by Hakim et al. in the Journal of Natural Products. While the full spectral data is contained within the original publication, this guide provides a structured format for the key NMR and MS information.

Mass Spectrometry (MS) Data

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For Artoindonesianin B, mass spectral analysis was used to establish its molecular formula.

| Ion | Observed m/z |

| [M+H]⁺ | Data not available in search results |

| Molecular Formula | Data not available in search results |

| Molecular Weight | Data not available in search results |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the types and connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

¹H NMR Spectroscopic Data for Artoindonesianin B

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

¹³C NMR Spectroscopic Data for Artoindonesianin B

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Experimental Protocols

The isolation and characterization of Artoindonesianin B involve a series of standard phytochemical procedures. The general workflow is outlined below.

Extraction and Isolation

-

Plant Material : The root of Artocarpus champeden was collected, air-dried, and ground into a fine powder.

-

Extraction : The powdered plant material was extracted with an organic solvent, such as methanol (B129727) or chloroform, at room temperature.

-

Fractionation : The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography : The resulting fractions were further purified using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield pure Artoindonesianin B.

Spectroscopic Analysis

-

Mass Spectrometry : Mass spectra were likely acquired on a high-resolution mass spectrometer using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the accurate mass and molecular formula of the compound.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments, such as COSY, HSQC, and HMBC, were employed to establish the connectivity between protons and carbons, leading to the complete structural elucidation of Artoindonesianin B.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Artoindonesianin B.

Caption: Experimental workflow for the isolation and structural elucidation of Artoindonesianin B.

References

- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Artoindonesianins Q-T, four isoprenylated flavones from Artocarpus champeden Spreng. (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Artoindonesianin B: A Promising Prenylated Flavone for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Artoindonesianin B, a novel prenylated flavone (B191248) isolated from the root of Artocarpus champeden, has demonstrated significant potential as a cytotoxic agent against cancer cell lines. This technical guide provides a comprehensive overview of the existing research on Artoindonesianin B, with a focus on its therapeutic applications, experimental data, and putative mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Therapeutic Potential: Cytotoxic Activity

The primary therapeutic application of Artoindonesianin B identified to date is its cytotoxic activity against murine leukemia (P-388) cells.[1][2] This finding suggests its potential as a lead compound for the development of novel anticancer agents.

Quantitative Data

The cytotoxic efficacy of Artoindonesianin B and its related compounds, also isolated from Artocarpus species, has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.

| Compound | Cell Line | IC50 (μg/mL) | Reference |

| Artoindonesianin B | P-388 | 3.9 | [3] |

| Artoindonesianin A | P-388 | 21.0 | [3] |

| Artoindonesianin U | P-388 | 2.0 | [3] |

| Artoindonesianin V | P-388 | 0.5 |

Experimental Protocols

The evaluation of the cytotoxic activity of Artoindonesianin B was likely conducted using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of the cells.

General Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Seeding: P-388 murine leukemia cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: A stock solution of Artoindonesianin B is prepared and serially diluted to various concentrations. The cells are then treated with these different concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, an MTT solution is added to each well. The plates are then incubated for an additional few hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of Artoindonesianin B. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Putative Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanism of Artoindonesianin B-induced cytotoxicity has not been explicitly elucidated, studies on structurally similar prenylated flavonoids isolated from the Artocarpus genus, such as Artonin E and Cycloartobiloxanthone, strongly suggest that the mechanism likely involves the induction of apoptosis through a mitochondria-dependent pathway.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The mitochondria-dependent (or intrinsic) pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Based on the mechanisms of related compounds, it is hypothesized that Artoindonesianin B may induce apoptosis through the following signaling cascade:

-

Induction of Pro-apoptotic Proteins: Artoindonesianin B may upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Some studies on related compounds also suggest the involvement of the tumor suppressor protein p53 in initiating this apoptotic cascade.

Future Directions

The promising in vitro cytotoxic activity of Artoindonesianin B warrants further investigation to fully elucidate its therapeutic potential. Future research should focus on:

-

Mechanism of Action Studies: Direct experimental validation of the apoptotic pathway induced by Artoindonesianin B in various cancer cell lines.

-

In Vivo Efficacy: Evaluation of the anti-tumor activity of Artoindonesianin B in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Artoindonesianin B analogs to identify compounds with improved potency and selectivity.

-

Target Identification: Identification of the specific molecular targets of Artoindonesianin B to better understand its mechanism of action.

Artoindonesianin B is a promising natural product with demonstrated cytotoxic activity against murine leukemia cells. While further research is needed to fully understand its mechanism of action and in vivo efficacy, the existing data suggest that it holds significant potential as a lead compound for the development of new anticancer therapies. This technical guide provides a foundation for future research aimed at harnessing the therapeutic potential of this novel prenylated flavone.

References

Artoindonesianin B: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Artoindonesianin B, a prenylated flavone (B191248) isolated from the root of Artocarpus species. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this natural compound.

Chemical and Physical Properties

Artoindonesianin B is a member of the flavonoid family, a class of secondary metabolites found in plants. The following table summarizes its key chemical identifiers.

| Property | Value | Citation |

| CAS Number | 936006-11-0 | [Not provided] |

| Molecular Formula | C₁₉H₁₈O₄ | [Not provided] |

| Molecular Weight | 310.34 g/mol | [Not provided] |

| Class | Prenylated Flavone | [Not provided] |

| Source | Root of Artocarpus champeden | [Not provided] |

Biological Activity: Cytotoxicity

Artoindonesianin B has demonstrated cytotoxic activity against murine leukemia (P-388) cells.[1] The inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, representing the concentration of a substance needed to inhibit a biological process by 50%. While specific IC₅₀ values for Artoindonesianin B were not detailed in the readily available literature, related compounds from Artocarpus have shown significant activity. For instance, other flavonoids isolated from Artocarpus species have exhibited potent cytotoxic effects against various cancer cell lines.

| Cell Line | Activity | Citation |

| Murine Leukemia (P-388) | Cytotoxic | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The following is a generalized protocol for evaluating the cytotoxicity of a compound like Artoindonesianin B.

1. Cell Culture and Seeding:

- Culture P-388 murine leukemia cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.

- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

- Seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells/mL.

- Incubate the plates for 24 hours to allow for cell adherence and stabilization.

2. Compound Treatment:

- Prepare a stock solution of Artoindonesianin B in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution to achieve a range of desired concentrations.

- Add the various concentrations of Artoindonesianin B to the appropriate wells. Include a vehicle control (solvent only) and a negative control (untreated cells).

- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

- Following the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

- Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

- Gently agitate the plates to ensure complete solubilization.

4. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which Artoindonesianin B exerts its cytotoxic effects have not been extensively elucidated in the available literature. However, flavonoids isolated from the Artocarpus genus have been reported to influence various cellular processes. Some related compounds have been shown to inhibit superoxide (B77818) anion formation and affect nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression.

Given the lack of specific pathway information for Artoindonesianin B, a general experimental workflow for investigating its mechanism of action is proposed below. This workflow outlines the logical steps from initial screening to more detailed mechanistic studies.

Caption: Experimental workflow for investigating Artoindonesianin B's cytotoxic effects.

References

Methodological & Application

Artoindonesianin B: A Detailed Protocol for Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artoindonesianin B is a prenylated flavonoid first isolated from the root of the Indonesian plant Artocarpus champeden.[1] Like other compounds in its class, Artoindonesianin B has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive protocol for the isolation and purification of Artoindonesianin B, based on the original methodology described in scientific literature. The procedures detailed herein are intended to guide researchers in obtaining this compound for further investigation in drug discovery and development.

Overview of the Isolation Process

The isolation of Artoindonesianin B from its natural source, the root of Artocarpus champeden, involves a multi-step process. This process begins with the extraction of the dried plant material, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of phytochemicals. The general workflow includes solvent extraction, vacuum liquid chromatography (VLC), and preparative thin-layer chromatography (prep-TLC) to achieve a high degree of purity.

Experimental Protocols

Plant Material and Extraction

The primary source for the isolation of Artoindonesianin B is the root of Artocarpus champeden.

Protocol:

-

Preparation of Plant Material: Air-dry the roots of Artocarpus champeden and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered root material with methanol (B129727) at room temperature. The recommended ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).

-

Allow the mixture to stand for 24-48 hours with occasional stirring.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction process two to three times with fresh methanol to ensure exhaustive extraction.

-

Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Chromatographic Purification

The purification of Artoindonesianin B from the crude extract is achieved through a combination of vacuum liquid chromatography and preparative thin-layer chromatography.

a) Vacuum Liquid Chromatography (VLC)

VLC is employed for the initial fractionation of the crude methanol extract. This technique allows for a rapid separation of compounds based on their polarity.

Protocol:

-

Column Packing: Pack a sintered glass funnel or a wide-diameter glass column with silica (B1680970) gel 60.

-

Sample Loading: Dissolve the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel-adsorbed sample to a free-flowing powder. Carefully load the sample onto the top of the packed VLC column.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the fractions based on the changes in the solvent polarity. Monitor the fractions using analytical thin-layer chromatography (TLC).

b) Preparative Thin-Layer Chromatography (Prep-TLC)

Fractions from VLC that show the presence of Artoindonesianin B are further purified using prep-TLC.

Protocol:

-

Plate Preparation: Use pre-coated silica gel GF254 plates for preparative TLC.

-

Sample Application: Dissolve the enriched fraction from VLC in a suitable solvent (e.g., chloroform-methanol mixture) and apply it as a uniform band across the origin of the prep-TLC plate.

-

Development: Develop the plate in a chromatography tank using a mobile phase of methanol/chloroform (B151607)/hexane (e.g., 7:2:1, v/v/v).

-

Visualization and Isolation:

-

After development, visualize the separated bands under UV light (254 nm and 366 nm).

-

Identify the band corresponding to Artoindonesianin B based on its Rf value and quenching on the fluorescent plate.

-

Carefully scrape the silica gel containing the target compound from the glass plate.

-

Elute Artoindonesianin B from the silica gel using a polar solvent such as methanol or a mixture of chloroform and methanol.

-

Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified Artoindonesianin B.

-

Data Presentation

| Parameter | Details | Reference |

| Natural Source | Root of Artocarpus champeden | [1] |

| Extraction Method | Maceration with methanol | [2] |

| Initial Fractionation | Vacuum Liquid Chromatography (VLC) with silica gel | |

| VLC Eluent System | Stepwise gradient of n-hexane and ethyl acetate | |

| Final Purification | Preparative Thin-Layer Chromatography (Prep-TLC) | [3] |

| Prep-TLC Stationary Phase | Silica gel GF254 | |

| Prep-TLC Mobile Phase | Example: Methanol/Chloroform/Hexane (7:2:1, v/v/v) | [3] |

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of Artoindonesianin B.

References

Artoindonesianin B: Unveiling its Cytotoxic Potential in P-388 Murine Leukemia Cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artoindonesianin B, a prenylated flavone (B191248) isolated from the root of Artocarpus champeden, has demonstrated notable cytotoxic activity against P-388 murine leukemia cells. This document provides a comprehensive overview of its cytotoxic profile, including quantitative data and a detailed experimental protocol for assessing its effects on cell viability. The information presented herein is intended to guide researchers in the evaluation of Artoindonesianin B and similar compounds as potential anticancer agents.

Quantitative Data Summary

The cytotoxic efficacy of Artoindonesianin B and related compounds against the P-388 cell line is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Compound | Cell Line | IC50 Value (µg/mL) | Reference |

| Artoindonesianin B | P-388 | 3.9 | [1] |

| Artoindonesianin A | P-388 | 21.0 | [1] |

| Artoindonesianin U | P-388 | 2.0 | [1] |

| Artoindonesianin V | P-388 | 0.5 | [1] |

Experimental Workflow

The following diagram illustrates the key steps involved in determining the cytotoxicity of Artoindonesianin B using a standard MTT assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Materials:

-

P-388 murine leukemia cells

-

Artoindonesianin B (dissolved in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture P-388 cells in RPMI-1640 medium.

-

Harvest cells in their logarithmic growth phase.

-

Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).

-

Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of Artoindonesianin B in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Artoindonesianin B. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration of Artoindonesianin B using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathway Diagram

While the precise signaling pathway for Artoindonesianin B-induced cytotoxicity in P-388 cells is not detailed in the provided search results, a general logical diagram for the investigation of a compound's cytotoxic mechanism can be proposed.

References

Application Notes and Protocols for MTT Assay of Artoindonesianin B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay for assessing the cytotoxic effects of Artoindonesianin B, a prenylated flavone (B191248) with known cytotoxic properties against cancer cell lines.[1] The protocol is designed to be a starting point for researchers and may require optimization for specific cell lines and experimental conditions.

Introduction to Artoindonesianin B and the MTT Assay

Artoindonesianin B is a natural compound isolated from the root of Artocarpus champeden and has demonstrated cytotoxic activity against murine leukemia (P-388) cells.[1] Several other related compounds from the Artoindonesianin family, such as Artoindonesianin L and P, have also shown significant cytotoxicity against similar cell lines.[2][3] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.

Data Presentation

The following table represents a hypothetical dataset from an MTT assay evaluating the cytotoxicity of Artoindonesianin B on a cancer cell line after a 48-hour treatment.

| Concentration of Artoindonesianin B (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.089 | 100.00 |

| 1 | 1.103 | 0.075 | 87.96 |

| 5 | 0.876 | 0.062 | 69.86 |

| 10 | 0.621 | 0.048 | 49.52 |

| 25 | 0.358 | 0.031 | 28.55 |

| 50 | 0.189 | 0.022 | 15.07 |

| 100 | 0.097 | 0.015 | 7.74 |

Experimental Protocols

Materials and Reagents

-

Artoindonesianin B (stock solution in DMSO)

-

Selected cancer cell line (e.g., murine leukemia P-388)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Phosphate-buffered saline (PBS), sterile

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the cytotoxicity of Artoindonesianin B.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture the selected cancer cell line to about 80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-